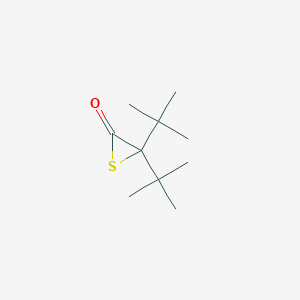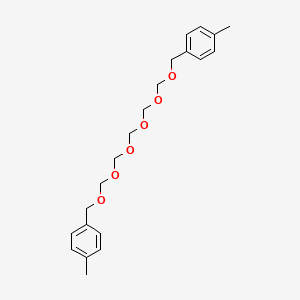
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is a synthetic organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane typically involves the reaction of 4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane involves its interaction with molecular targets through its oxygen atoms and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in both synthetic and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,13-Bis(4-chlorophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-nitrophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-methoxyphenyl)-2,4,6,8,10,12-hexaoxatridecane
Uniqueness
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
65201-80-1 |
|---|---|
Formule moléculaire |
C21H28O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethoxymethoxymethoxymethoxymethyl]benzene |
InChI |
InChI=1S/C21H28O6/c1-18-3-7-20(8-4-18)11-22-13-24-15-26-17-27-16-25-14-23-12-21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 |
Clé InChI |
WBGSUKKLVZCXGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COCOCOCOCOCOCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


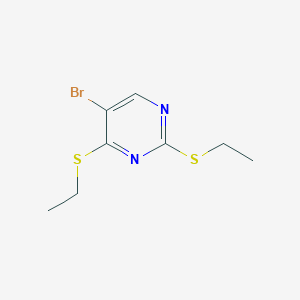
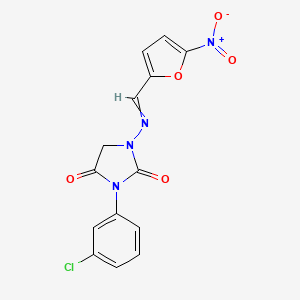
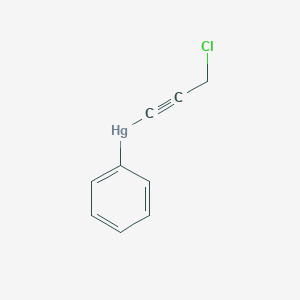



![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
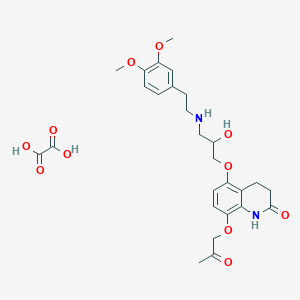
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
